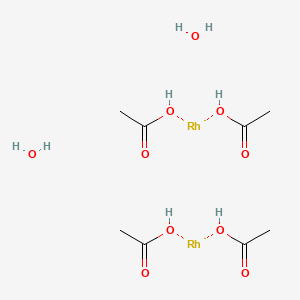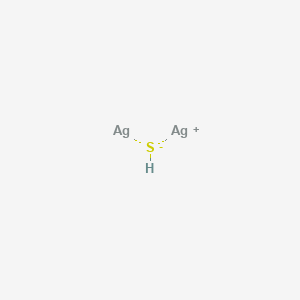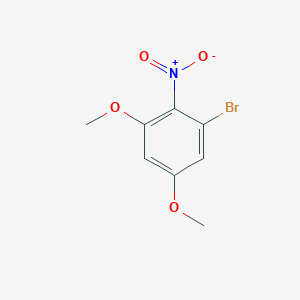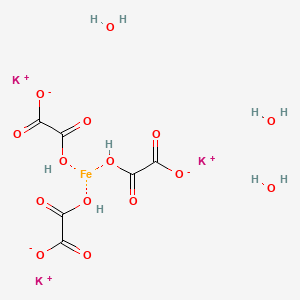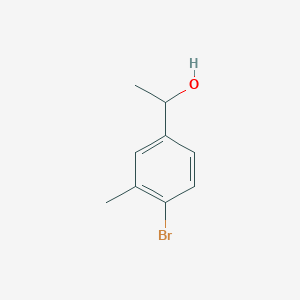
1-(4-Bromo-3-methylphenyl)ethanol
Overview
Description
1-(4-Bromo-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylethanol, characterized by the presence of a bromine atom at the para position and a methyl group at the meta position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Bromo-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Reduction: The reduction of 1-(4-Bromo-3-methylphenyl)ethanone to this compound using sodium borohydride has been mentioned earlier.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Bromo-3-methylphenyl)ethanone.
Reduction: this compound.
Substitution: Products depend on the nucleophile used, such as 1-(4-Amino-3-methylphenyl)ethanol when using an amine.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)ethanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)ethanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics and mechanisms. In drug development, the compound’s interactions with molecular targets such as receptors or enzymes can be investigated to understand its pharmacological effects .
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Bromo-3-methylphenyl)ethanone: The ketone analog, which is more reactive towards nucleophiles and can be reduced to the alcohol.
4-Bromo-3-methylphenol: A phenolic compound with similar substitution patterns but different reactivity due to the hydroxyl group on the benzene ring.
1-(4-Bromo-3-methylphenyl)ethane: The fully reduced analog, lacking the hydroxyl group, which affects its chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOTIKGTPSSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
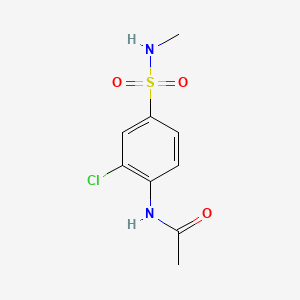
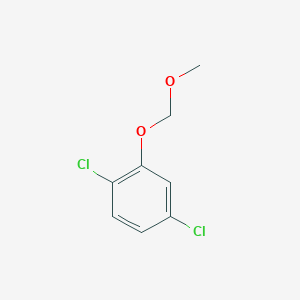


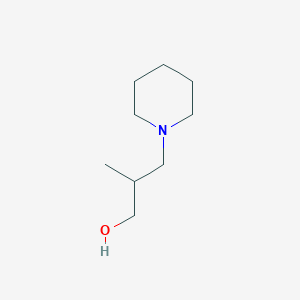
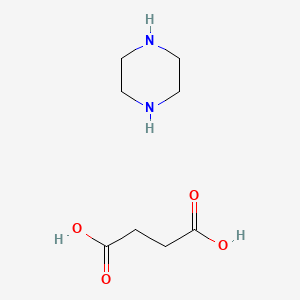
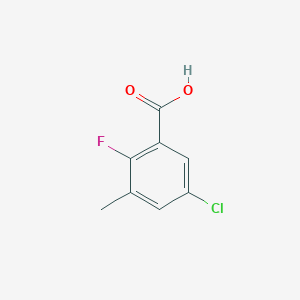
![1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B6354733.png)

![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)
